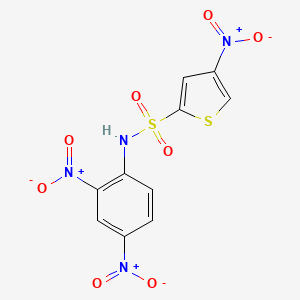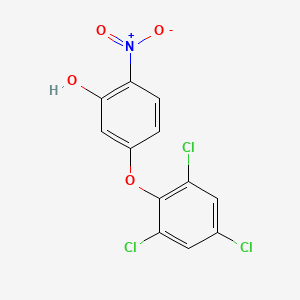
2,2-Diethyl-4,6,6-trimethylheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethyl-4,6,6-trimethylheptanoic acid is a branched-chain fatty acid with a unique structure that includes multiple alkyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-4,6,6-trimethylheptanoic acid typically involves the alkylation of a suitable heptanoic acid derivative. The process may include the use of Grignard reagents or organolithium compounds to introduce the ethyl and methyl groups at the desired positions on the heptanoic acid backbone .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can facilitate the large-scale synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Diethyl-4,6,6-trimethylheptanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,2-Diethyl-4,6,6-trimethylheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound for studying fatty acid metabolism.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulation.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of 2,2-Diethyl-4,6,6-trimethylheptanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or by interacting with cellular receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dimethylheptanoic acid
- 3-Hydroxy-2,4,6-trimethylheptanoic acid
Comparison: 2,2-Diethyl-4,6,6-trimethylheptanoic acid is unique due to its specific branching pattern and the presence of both ethyl and methyl groups. This structural uniqueness imparts distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
60631-04-1 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
2,2-diethyl-4,6,6-trimethylheptanoic acid |
InChI |
InChI=1S/C14H28O2/c1-7-14(8-2,12(15)16)10-11(3)9-13(4,5)6/h11H,7-10H2,1-6H3,(H,15,16) |
InChI-Schlüssel |
MMZVEQJUYPGGOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CC(C)CC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14597292.png)


![(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B14597313.png)

![2-(4-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14597318.png)

![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)

![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)
![2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione](/img/structure/B14597345.png)


![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
